2,4-difluoro-N-((6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)benzamide
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Overview
Description
2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is a complex organic compound that features a unique combination of fluorine atoms, imidazole, and thiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE typically involves multi-step organic reactionsThe final step often involves the coupling of the fluorinated intermediates under controlled conditions to form the desired benzamide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while reduction can produce partially or fully reduced derivatives .
Scientific Research Applications
2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The imidazole and thiazole rings contribute to its stability and reactivity, facilitating its role in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Difluorobenzoic acid: Shares the difluorobenzene core but lacks the imidazole and thiazole rings.
4,4’-Difluorobenzophenone: Contains a similar fluorinated aromatic structure but differs in functional groups and overall structure.
Uniqueness
2,4-DIFLUORO-N-{[6-(4-FLUOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}BENZAMIDE is unique due to its combination of fluorine atoms, imidazole, and thiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C19H14F3N3OS |
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Molecular Weight |
389.4 g/mol |
IUPAC Name |
2,4-difluoro-N-[[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C19H14F3N3OS/c20-12-3-1-11(2-4-12)17-16(25-7-8-27-19(25)24-17)10-23-18(26)14-6-5-13(21)9-15(14)22/h1-6,9H,7-8,10H2,(H,23,26) |
InChI Key |
WUWJPOMUBNYOIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)CNC(=O)C3=C(C=C(C=C3)F)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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